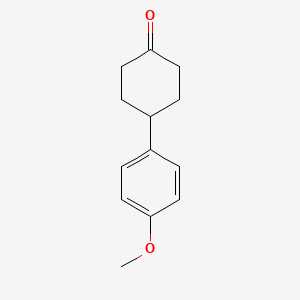

4-(4-Methoxyphenyl)cyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h4-5,8-10H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMQLFXRGHSTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450451 | |

| Record name | 4-(4-methoxyphenyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5309-16-0 | |

| Record name | 4-(4-Methoxyphenyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5309-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenyl)cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005309160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-methoxyphenyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Methoxyphenyl)cyclohexanone CAS number 5309-16-0 properties

An In-depth Technical Guide to 4-(4-Methoxyphenyl)cyclohexanone (CAS: 5309-16-0)

Foreword: The Strategic Value of a Bifunctional Building Block

In the landscape of synthetic chemistry and drug discovery, the strategic value of a chemical intermediate is often defined by its structural motifs and the reactive handles it presents. This compound is a compound of significant interest, embodying a unique convergence of two key pharmacophores: the cyclohexanone ring, a prevalent scaffold in natural products and pharmaceuticals, and the 4-methoxyphenyl (p-anisyl) group, a common modulator of biological activity and metabolic stability.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of data. It aims to deliver field-proven insights into its synthesis, characterization, and potential applications, grounded in authoritative references. The methodologies described are designed to be self-validating, providing researchers with the causal understanding needed to adapt and innovate.

Compound Identification and Molecular Profile

This compound is a disubstituted cyclohexanone derivative. The molecule's architecture, featuring a ketone functionality and an ether-linked aromatic ring, makes it a versatile precursor for more complex molecular targets.

Key Identifiers

| Property | Value | Reference |

| CAS Number | 5309-16-0 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₆O₂ | [2][3][5] |

| Molecular Weight | 204.26 g/mol | [2][3][6] |

| IUPAC Name | 4-(4-methoxyphenyl)cyclohexan-1-one | [1][2] |

| Common Synonyms | 4-p-anisylcyclohexanone | |

| Purity (Typical) | ≥97% | [3] |

Molecular Structure

The structure combines a saturated six-membered carbocyclic ring with a ketone group and a para-substituted aromatic ring.

Caption: General workflow for the synthesis of the target compound via oxidation.

Step-by-Step Experimental Protocol

This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, always adhering to rigorous safety standards.

-

Reaction Setup: To a solution of 4-(4-methoxyphenyl)cyclohexan-1-ol (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add the chosen oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.5 eq) portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the oxidant byproducts, washing the pad with additional ether.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.

Analytical Characterization Profile

Structural elucidation and purity confirmation are paramount. The following data represent the expected analytical profile for this compound.

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Two doublets in the δ 6.8-7.2 ppm range, characteristic of a para-substituted benzene ring. - Methoxy Protons: A singlet around δ 3.8 ppm (3H). - Cyclohexane Protons: A series of multiplets in the δ 1.8-3.0 ppm range. The proton at the C4 position (methine) will be deshielded. |

| ¹³C NMR | - Carbonyl Carbon: A peak in the δ 208-212 ppm region. - Aromatic Carbons: Peaks between δ 114-160 ppm, with the ether-linked carbon being the most downfield. - Methoxy Carbon: A peak around δ 55 ppm. - Aliphatic Carbons: Peaks in the δ 25-50 ppm range. |

| IR (Infrared) | - C=O Stretch (Ketone): A strong, sharp absorption band around 1710-1715 cm⁻¹. [7][8]- C-O-C Stretch (Ether): An absorption band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). - Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region. - sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 204. - Key Fragments: Expect fragmentation patterns involving loss of the methoxy group (-OCH₃), cleavage of the cyclohexanone ring, and formation of a stable methoxyphenyl cation. [5][9] |

Applications in Research and Drug Development

The true utility of this compound lies in its potential as a versatile intermediate. Its bifunctional nature allows for selective modification at either the ketone or the aromatic ring.

-

Core Scaffold for Bioactive Molecules: The cyclohexanone ring is a privileged scaffold. Modifications such as reductive amination, Wittig reactions, or aldol condensations at the ketone can generate diverse libraries of compounds for screening in drug discovery programs. [10]2. Intermediate for Agrochemicals: Similar structures, such as 4-methoxycyclohexanone, are vital intermediates in the synthesis of modern pesticides like spirotetramat. [11][12]This highlights the potential of the title compound in developing novel agrochemicals.

-

Precursor for Materials Science: The rigid cyclohexyl core linked to an aromatic system is a structural motif found in liquid crystal materials. [11]Further functionalization could lead to novel materials with specific optical or electronic properties.

Caption: Potential synthetic applications stemming from the core molecule.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. The following information is derived from available Safety Data Sheets (SDS). [1]

GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement | Reference |

ngcontent-ng-c3402157373="" class="ng-star-inserted"> | GHS07 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [1]

Emergency Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. [1]- If on Skin: Wash with plenty of water and soap. If irritation occurs, seek medical attention. [1]- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell. [1]- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [1]

Storage

-

Store in a cool, dry, well-ventilated place.

-

Keep the container tightly closed. [1]- Store locked up. [1]

References

-

PrepChem. (n.d.). Synthesis of 4-acetoxymethyl-4-(4-methoxyphenyl)cyclohexanone. Retrieved from [Link]

-

ALFA CHEMICAL. (n.d.). Good Price CAS 5309-16-0 | this compound for Sale. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives.... Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Bis(4-methoxybenzylidene)cyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H16O2). Retrieved from [Link]

- Google Patents. (n.d.). CN105152884A - Preparation method of 4-methoxycyclohexanon.

-

SpectraBase. (n.d.). (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone. Retrieved from [Link]

-

960 Chemical Network. (n.d.). Cas no 7355-84-2 (4-(3-Methoxyphenyl)-3-hexanone). Retrieved from [Link]

-

DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Versatility of 4,4-Dimethylcyclohexanone: Applications and Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

The Analytical Scientist. (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved from [Link]

-

mzCloud. (n.d.). 4 Methoxyacetophenone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropyl 4-methoxyphenyl ketone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. This compound | 5309-16-0 [chemicalbook.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - this compound (C13H16O2) [pubchemlite.lcsb.uni.lu]

- 6. 2-(4-Methoxyphenyl)cyclohexanone | C13H16O2 | CID 254292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 8. 4-Phenylcyclohexanone(4894-75-1) IR Spectrum [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 12. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]

An In-depth Technical Guide to the Characterization of 4-(p-Methoxyphenyl)cyclohexanone

Abstract

4-(p-Methoxyphenyl)cyclohexanone is a valuable substituted cyclohexanone derivative that serves as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structural features—a cyclohexanone ring providing a conformational scaffold and a methoxyphenyl group influencing electronic properties and potential biological interactions—make its precise characterization essential for quality control, reaction monitoring, and regulatory compliance in drug development and chemical research. This guide provides a comprehensive overview of the essential analytical techniques employed to confirm the identity, purity, and structure of 4-(p-Methoxyphenyl)cyclohexanone, grounded in established scientific principles and methodologies.

Introduction and Physicochemical Properties

4-(p-Methoxyphenyl)cyclohexanone, with the chemical formula C₁₃H₁₆O₂, is an organic compound featuring a cyclohexanone core substituted at the 4-position with a 4-methoxyphenyl (anisyl) group.[2] This structure is a common motif in medicinal chemistry, and understanding its fundamental properties is the first step in its characterization.

Table 1: Physicochemical Properties of 4-(p-Methoxyphenyl)cyclohexanone

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | [2] |

| Molecular Weight | 204.26 g/mol | [2][3] |

| Appearance | Typically a solid at room temperature | General Knowledge |

| Boiling Point | ~358.1 °C (Predicted) | [4] |

| Density | ~1.121 g/cm³ (Predicted) | [4] |

| CAS Number | 5309-16-0 | [2] |

Synthesis and Purification Overview

The synthesis of 4-(p-Methoxyphenyl)cyclohexanone is a critical precursor to its characterization. A common and effective method involves the oxidation of the corresponding alcohol, 4-(p-Methoxyphenyl)cyclohexanol. This precursor is typically generated through the catalytic hydrogenation of 4-(p-Methoxyphenyl)phenol.[1]

The oxidation step is crucial for yielding the target ketone. While various oxidizing agents can be employed, modern, greener approaches often utilize oxygen-containing gases in the presence of a catalytic system to ensure high yield and minimize toxic byproducts.[1]

Caption: General synthesis workflow for 4-(p-Methoxyphenyl)cyclohexanone.

Post-synthesis, purification is paramount. Recrystallization from a suitable solvent system, such as ether and a nonpolar solvent like hexanes, is a standard method to obtain the compound in high purity, which is a prerequisite for accurate analytical characterization.[5]

Core Analytical Characterization Workflow

A multi-technique approach is required for the unambiguous characterization of 4-(p-Methoxyphenyl)cyclohexanone. Each technique provides a unique piece of structural information, and together, they form a self-validating system.

Caption: Integrated workflow for the analytical characterization of the target compound.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol for NMR Sample Preparation and Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Employ a standard single-pulse sequence. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[6]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program. A higher number of scans (1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[6]

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Expected Spectral Data:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy (-OCH₃) protons, and the aliphatic protons of the cyclohexanone ring. The aromatic region will likely show two doublets, characteristic of a 1,4-disubstituted benzene ring. The methoxy group will appear as a sharp singlet around 3.8 ppm. The cyclohexanone protons will appear as complex multiplets in the aliphatic region.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show unique signals for each carbon atom in a different chemical environment. Key signals include the carbonyl carbon (C=O) of the cyclohexanone ring (typically δ > 200 ppm), the aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the cyclohexyl ring.

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Cyclohexanones

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Reference |

| Carbonyl (C=O) | 208 - 212 | [7] |

| Quaternary Aromatic (C-O) | 158 - 160 | [8] |

| Aromatic (CH) | 114 - 130 | [8] |

| Methoxy (-OCH₃) | ~55.1 | [8] |

| Cyclohexyl (CH) | 25 - 50 | [7] |

| Cyclohexyl (CH₂) | 25 - 50 | [7] |

Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data from similar structures is used for prediction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[9]

Protocol for ATR-FTIR Analysis:

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No extensive sample preparation is needed.[9]

-

Data Acquisition: Ensure firm and even contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.

Expected Spectral Data: The FTIR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

Table 3: Key FTIR Absorption Bands for 4-(p-Methoxyphenyl)cyclohexanone

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Reference |

| C=O (Ketone) | 1700 - 1720 | Strong, Sharp Stretch | [10][11] |

| C-H (Aromatic) | 3000 - 3100 | Stretch | General |

| C-H (Aliphatic) | 2850 - 3000 | Stretch | [12] |

| C=C (Aromatic) | 1580 - 1610 | Stretch | [13] |

| C-O (Aryl Ether) | 1230 - 1270 (asymmetric) | Strong Stretch | General |

| C-O (Aryl Ether) | 1020 - 1050 (symmetric) | Stretch | General |

The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch, confirming the presence of the cyclohexanone moiety.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: The sample can be introduced via various methods, including Direct Infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method that generates a molecular ion and a series of characteristic fragment ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Expected Spectral Data:

-

Molecular Ion (M⁺•): A peak corresponding to the molecular weight of the compound (m/z = 204.26) should be observed.

-

Fragmentation Pattern: The molecule will fragment in a predictable manner. Key fragments for similar structures often arise from the loss of small, stable molecules or radicals. For instance, fragmentation of the related compound 2-(4-Methoxybenzylidene)cyclohexanone shows significant ions at m/z 135 (4-methoxybenzylidyne cation) and m/z 121 (4-methoxyphenyl cation), which are indicative of the methoxyphenyl moiety.[14]

Safety and Handling

As a laboratory chemical, 4-(p-Methoxyphenyl)cyclohexanone requires careful handling. While specific data for this exact compound is limited, related cyclohexanones are classified with potential hazards.[15][16]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[15][17]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[17]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

Conclusion

The comprehensive characterization of 4-(p-Methoxyphenyl)cyclohexanone is achieved through the synergistic application of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry. This orthogonal approach ensures the unambiguous confirmation of the compound's chemical structure, identity, and purity. The protocols and expected data outlined in this guide serve as a robust framework for researchers and scientists in the fields of chemical synthesis and drug development, ensuring the quality and integrity of this important chemical intermediate.

References

- Apollo Scientific. (2022, September 16). 4-Methoxycyclohexanone Safety Data Sheet.

- Sigma-Aldrich. (2017, September 27). Safety Data Sheet.

- PrepChem. (n.d.). Synthesis of 4-acetoxymethyl-4-(4-methoxyphenyl)cyclohexanone.

- Sigma-Aldrich. (2024, January 26). SAFETY DATA SHEET.

- The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Retrieved from The Royal Society of Chemistry website.

- Quick Company. (2020, August 21). A Process For The Synthesis Of 4 Methoxycyclohexanone.

- ChemicalBook. (n.d.). 4-(4-Methoxyphenoxy)cyclohexanone CAS#: 250234-92-5.

- PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclohexanone.

- ChemicalBook. (n.d.). 4-(4-methoxyphenyl)cyclohexanone | 5309-16-0.

- Google Patents. (2021, May 11). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

- DOMO Caproleuna GmbH. (2022, December 20). SAFETY DATA SHEET for CYCLOHEXANONE.

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.

- BenchChem. (2025). Technical Whitepaper: 3-[(4-Methoxyphenyl)methyl]cyclohexanone.

- Google Patents. (2015, December 16). CN105152884A - Preparation method of 4-methoxycyclohexanon.

- BenchChem. (2025, December). Validating the Structure of 2-(4-Methoxybenzylidene)cyclohexanone: A Comparative Guide to Mass Spectrometry.

- The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from The Royal Society of Chemistry website.

- PubChem. (n.d.). 4-Hydroxy-4-(2-methoxy-phenyl)-cyclohexanone.

- National Institutes of Health. (n.d.). 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one.

- Chemsrc. (2025, August 25). 4-Methoxycyclohexanone | CAS#:13482-23-0.

- Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone at BMRB.

- ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.

- PubChem. (n.d.). 1-(4-Methoxyphenyl)pentan-1-one.

- De Gruyter. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.

- SpectraBase. (n.d.). Cyclohexanone, 2-[[(4-methoxyphenyl)methylamino]methyl]- - Optional[13C NMR] - Chemical Shifts.

- U.S. Drug Enforcement Administration. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile.

- Sigma-Aldrich. (n.d.). 1-(4-METHOXYPHENYL)-1-CYCLOHEXENE AldrichCPR.

- National Institute of Standards and Technology. (n.d.). 2-Butanone, 4-(4-methoxyphenyl)- - NIST WebBook.

- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of 4-(4-Ethoxyphenyl)-2-methyl-1-butene.

- National Institute of Standards and Technology. (n.d.). Cyclohexanone - NIST WebBook.

- ResearchGate. (2025, August 6). Combined ATR-FTIR and DFT study of cyclohexanone adsorption on hydrated TiO2 anatase surfaces.

- National Institute of Standards and Technology. (n.d.). Cyclohexanone, 4-methyl- - NIST WebBook.

Sources

- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 2. This compound | 5309-16-0 [chemicalbook.com]

- 3. 2-(4-Methoxyphenyl)cyclohexanone | C13H16O2 | CID 254292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Methoxyphenoxy)cyclohexanone CAS#: 250234-92-5 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 8. rsc.org [rsc.org]

- 9. d-nb.info [d-nb.info]

- 10. Cyclohexanone [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. louisville.edu [louisville.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-(4-Methoxyphenyl)cyclohexanone

This guide provides a comprehensive technical overview of 4-(4-Methoxyphenyl)cyclohexanone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, characterization, and safe handling protocols, grounding all information in established scientific principles and authoritative data.

Core Molecular Attributes

This compound is a disubstituted cyclohexanone derivative featuring a methoxyphenyl group at the fourth position. This structure is a common scaffold in medicinal chemistry, offering a versatile platform for synthesizing more complex molecules.

Chemical Identity and Formula

The fundamental identity of any chemical compound begins with its structure and elemental composition. The methoxy group (-OCH₃) on the phenyl ring and the ketone group (C=O) on the cyclohexyl ring are the key functional groups that dictate its chemical behavior.

Physicochemical Properties

The physical properties of the compound are critical for its handling, purification, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆O₂ | [1][2][3][4] |

| Molecular Weight | 204.26 g/mol | [1][3] |

| CAS Number | 5309-16-0 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Immiscible in water | [5] |

| XlogP (Predicted) | 2.1 | [2] |

Note: Experimental data for melting point, boiling point, and density are not consistently available in public databases, suggesting that researchers should determine these values empirically for their specific sample.

Synthesis Pathway: A Logical Approach

The synthesis of this compound can be approached through various established organic chemistry reactions. A common and reliable method involves the Friedel-Crafts acylation of anisole followed by a series of reduction and oxidation steps. This pathway is chosen for its high yields and the commercial availability of starting materials.

Below is a detailed, self-validating protocol. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials: Anisole, Succinic Anhydride, Aluminum Chloride (anhydrous), Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid, Polyphosphoric Acid (PPA), Dichloromethane (DCM), Diethyl Ether, Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

Step 1: Friedel-Crafts Acylation

-

To a stirred solution of anisole (1.1 eq) in anhydrous DCM, add succinic anhydride (1.0 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature below 5°C. Causality: AlCl₃ acts as a Lewis acid to activate the succinic anhydride, generating an acylium ion electrophile which then attacks the electron-rich anisole ring, primarily at the para position due to the directing effect of the methoxy group.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Step 2: Clemmensen Reduction

-

Prepare zinc amalgam (Zn(Hg)) by adding zinc dust to a solution of mercuric chloride.

-

Add the 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) and concentrated HCl to the activated zinc amalgam.

-

Heat the mixture to reflux for 8 hours. Causality: The Clemmensen reduction specifically reduces the ketone to a methylene group under acidic conditions without affecting the carboxylic acid or the aromatic ring.

-

Cool the reaction, extract with diethyl ether, wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain 4-(4-methoxyphenyl)butanoic acid.

Step 3: Intramolecular Cyclization (Friedel-Crafts)

-

Add the 4-(4-methoxyphenyl)butanoic acid (1.0 eq) to polyphosphoric acid (PPA) at 80°C.

-

Stir the mixture vigorously for 1-2 hours until the reaction is complete (monitored by TLC). Causality: PPA acts as both a catalyst and a dehydrating agent, promoting an intramolecular Friedel-Crafts acylation. The carboxylic acid is activated, and the resulting acylium ion attacks the aromatic ring to form the six-membered cyclohexanone ring.

-

Pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.

-

Extract the product with diethyl ether, wash with sodium bicarbonate solution and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

Structural Validation and Characterization

A self-validating analytical workflow is crucial to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques that provide orthogonal data points, leaving no ambiguity in the final structure.

Spectroscopic Data Logic

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-Methoxyphenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)cyclohexanone is a substituted cyclohexanone derivative that holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its unique structural scaffold, featuring a methoxy-substituted phenyl group attached to a cyclohexanone ring, provides a versatile platform for the synthesis of a wide array of biologically active molecules. The presence of the ketone functionality and the aromatic ring allows for diverse chemical modifications, making it a valuable intermediate in the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, spectral characterization, and its emerging applications in the field of drug discovery.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 74 °C | |

| Boiling Point (Predicted) | 335.7±42.0 °C at 760 mmHg | |

| Density (Predicted) | 1.068±0.06 g/cm³ | |

| Solubility | Information on the specific solubility of this compound is not extensively documented in readily available literature. However, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in water is predicted to be low due to the hydrophobic nature of the cyclohexyl and phenyl rings. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of the corresponding alcohol, 4-(4-methoxyphenyl)cyclohexanol. This precursor can be synthesized through the catalytic hydrogenation of 4-(4-methoxyphenyl)phenol.

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Oxidation of 4-(4-methoxyphenyl)cyclohexanol

This protocol outlines a general procedure for the oxidation of 4-(4-methoxyphenyl)cyclohexanol to this compound using Pyridinium chlorochromate (PCC), a common oxidizing agent for converting secondary alcohols to ketones.

Materials:

-

4-(4-methoxyphenyl)cyclohexanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-methoxyphenyl)cyclohexanol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) in one portion. The reaction mixture will typically turn dark brown.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

-

Extraction: Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methoxy, and cyclohexyl protons.

Predicted Chemical Shifts (δ) and Multiplicities:

-

Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, corresponding to the AA'BB' system of the para-substituted phenyl ring.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons.

-

Cyclohexyl Protons: A series of multiplets in the upfield region (δ 1.5-3.0 ppm) corresponding to the methylene and methine protons of the cyclohexanone ring. The protons alpha to the carbonyl group are expected to be the most downfield of the cyclohexyl protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Predicted Chemical Shifts (δ):

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 208-212 ppm.

-

Aromatic Carbons: Signals in the range of δ 114-159 ppm. The carbon attached to the methoxy group will be the most downfield in this region.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Cyclohexyl Carbons: Signals in the aliphatic region, typically between δ 25-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Characteristic Absorption Bands (cm⁻¹):

-

C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1705-1725 cm⁻¹. This is a key diagnostic peak for the cyclohexanone moiety.

-

C-O Stretch (Aryl Ether): A strong absorption band around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).

-

C-H Stretch (Aromatic): Absorption bands typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands typically below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (204.26).

-

Key Fragments: Fragmentation may occur via cleavage of the cyclohexanone ring and loss of small neutral molecules like CO. A prominent fragment corresponding to the 4-methoxyphenyl cation is also anticipated. Predicted m/z values for various adducts include [M+H]⁺ at 205.12232 and [M+Na]⁺ at 227.10426.[2]

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is centered around its two primary functional groups: the ketone and the methoxy-substituted aromatic ring.

Reactivity of the Ketone Group

The carbonyl group is susceptible to a variety of nucleophilic addition reactions, making it a versatile handle for further chemical modifications. These reactions include:

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents allows for the introduction of various alkyl or aryl groups at the carbonyl carbon.

-

Reductive Amination: The ketone can be converted into an amine through reaction with an amine in the presence of a reducing agent.

Reactivity of the Aromatic Ring

The methoxy group is an ortho-, para-directing activator, making the aromatic ring susceptible to electrophilic aromatic substitution reactions. However, the conditions for these reactions must be carefully chosen to avoid side reactions with the ketone functionality.

Applications in Drug Development

The 4-arylcyclohexanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Derivatives of this compound have been investigated for various therapeutic applications, including:

-

Anticancer Agents: The 4-arylcyclohexanone core has been incorporated into molecules exhibiting cytotoxic effects against various cancer cell lines.[3]

-

Anti-inflammatory Agents: Some derivatives have shown potential as anti-inflammatory agents.

-

GABA Uptake Inhibitors: Substituted proline and pyrrolidin-2-ylacetic acid derivatives containing the 4-hydroxy-4-(4-methoxyphenyl) moiety have been evaluated as GABA uptake inhibitors, suggesting potential applications in neurological disorders.[4]

The versatility of the this compound core allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable starting point for the design of new drug candidates.

Safety and Handling

While a specific, detailed safety data sheet for this compound is not widely available, general precautions for handling similar chemical compounds should be followed. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, it is advisable to consult the safety data sheet provided by the supplier.

Conclusion

This compound is a chemically versatile molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its accessible synthesis, make it an attractive starting material for the development of novel compounds with a wide range of biological activities. The continued exploration of derivatives based on this scaffold is likely to yield new and effective therapeutic agents for various diseases.

References

-

PrepChem. Synthesis of 4-acetoxymethyl-4-(4-methoxyphenyl)cyclohexanone. Available from: [Link][5]

-

Chemsrc. 4-Methoxycyclohexanone | CAS#:13482-23-0. Available from: [Link][6]

-

Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. Available from: [Link][7]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Available from: [Link][8]

-

MDPI. Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Available from: [Link][9]

-

ACS Publications. A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. Available from: [Link][10]

-

PubChemLite. This compound (C13H16O2). Available from: [Link][2]

-

PubChem. 2-(4-Methoxyphenyl)cyclohexanone. Available from: [Link][11]

-

Google Patents. Preparation method of 4-methoxycyclohexanon. Available from: [12]

-

University of Wisconsin-Madison. CHEM 344 Shift Parameters. Available from: [Link][13]

-

FT-IR and FT-Raman spectral analysis of (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone. International Journal of Pure and Applied Mathematics, 119(12), 6861-6875.

-

A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Chrominfo.[14]

-

Michigan State University. Mass Spectrometry. Available from: [Link][15]

-

University of California, Davis. Interpretation of mass spectra. Available from: [Link][17]

-

Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. RSC Medicinal Chemistry.[18]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link][19]

-

University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link][20]

-

Specac Ltd. Interpreting Infrared Spectra. Available from: [Link][21]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link][22]

-

Iowa State University. NMR Coupling Constants. Available from: [Link][23]

-

Zhao, X., Pabel, J., Höfner, G. C., & Wanner, K. T. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(2), 470-484.[4]

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity.[24]

-

National Institute of Standards and Technology. Cyclohexanone. Available from: [Link][25]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube.[27]

Sources

- 1. This compound | 5309-16-0 [chemicalbook.com]

- 2. PubChemLite - this compound (C13H16O2) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid… [ouci.dntb.gov.ua]

- 5. prepchem.com [prepchem.com]

- 6. 4-Methoxycyclohexanone | CAS#:13482-23-0 | Chemsrc [chemsrc.com]

- 7. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315) [hmdb.ca]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-(4-Methoxyphenyl)cyclohexanone | C13H16O2 | CID 254292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. uni-saarland.de [uni-saarland.de]

- 18. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 22. organicchemistrydata.org [organicchemistrydata.org]

- 23. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 24. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cyclohexanone [webbook.nist.gov]

- 26. 4-Methoxycyclohexanone | C7H12O2 | CID 535028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

A Technical Guide to the Structural Elucidation of 4-(4-Methoxyphenyl)cyclohexanone

Introduction

4-(4-Methoxyphenyl)cyclohexanone is a significant organic compound featuring a cyclohexanone core substituted with a 4-methoxyphenyl group. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1] The presence of both alicyclic and aromatic moieties, along with a ketone functional group and an ether linkage, presents a rich landscape for structural analysis. This guide provides an in-depth, multi-technique approach to the complete structural elucidation of this molecule, designed for researchers, scientists, and professionals in drug development. Our methodology emphasizes not just the "what" but the "why" of each analytical choice, ensuring a self-validating and scientifically rigorous process.

Molecular Identity and Physicochemical Properties

Before delving into advanced spectroscopic analysis, establishing the fundamental properties of the compound is crucial.

-

Molecular Formula: C₁₃H₁₆O₂

-

Molecular Weight: 204.26 g/mol

-

Appearance: White solid

-

Melting Point: Approximately 74°C

These foundational data points are critical for techniques like mass spectrometry, where the molecular weight is a key parameter for confirmation.

A Symphony of Spectroscopies: The Elucidation Workflow

The definitive confirmation of a chemical structure is rarely achieved through a single technique. Instead, it is the consilience of evidence from multiple, orthogonal analytical methods that provides the highest degree of confidence. Our approach to elucidating the structure of this compound follows a logical progression, with each step building upon the last.

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry (MS) is the initial port of call for determining the molecular weight of a compound and gaining insights into its substructures through fragmentation analysis.

Experimental Protocol (Electron Ionization - EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: A small volume of the sample is injected into the mass spectrometer.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron, creating a molecular ion (M•+).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Data Interpretation

The mass spectrum of this compound is expected to exhibit a molecular ion peak at m/z = 204, corresponding to its molecular weight. The fragmentation pattern provides a fingerprint of the molecule's structure. Based on the analysis of structurally similar compounds, such as 2-(4-methoxybenzylidene)cyclohexanone, a probable fragmentation pathway can be proposed.[2]

| m/z | Proposed Fragment Ion | Structural Formula | Relative Abundance |

| 204 | Molecular Ion [M]•+ | [C₁₃H₁₆O₂]•+ | High |

| 189 | [M - CH₃]•+ | [C₁₂H₁₃O₂]+ | Moderate |

| 176 | [M - CO]•+ | [C₁₂H₁₆O]•+ | Low |

| 135 | 4-methoxybenzylidyne cation | [C₈H₇O]+ | High |

| 121 | 4-methoxyphenyl cation | [C₇H₇O]+ | High |

| 77 | Phenyl cation | [C₆H₅]+ | Moderate |

The presence of a prominent peak at m/z 121 is highly characteristic of the 4-methoxyphenyl group, while the peak at m/z 135 suggests the presence of a benzyl-type fragment with the methoxy group. The loss of a methyl group (m/z 189) and a carbonyl group (m/z 176) are also anticipated fragmentation patterns for this structure.

Infrared Spectroscopy: Identifying the Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

Data Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic (cyclohexane) |

| ~1715 | C=O stretch | Ketone (cyclohexanone) |

| ~1610, ~1510 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1180 | C-O stretch | Aryl ether |

| ~830 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

The most prominent peak is expected to be the strong C=O stretch around 1715 cm⁻¹, characteristic of a saturated six-membered ring ketone.[3][4] The presence of the aromatic ring will be confirmed by the C=C stretching vibrations and the C-H out-of-plane bending characteristic of para-disubstitution. The strong C-O stretching bands confirm the presence of the methoxy group.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of the atoms.

Experimental Protocol (¹H, ¹³C, COSY, HSQC, HMBC)

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.2 | Doublet | 2H | Aromatic protons ortho to the cyclohexanone group |

| ~6.8-6.9 | Doublet | 2H | Aromatic protons meta to the cyclohexanone group |

| ~3.8 | Singlet | 3H | Methoxy group (-OCH₃) protons |

| ~2.2-2.6 | Multiplet | 4H | Cyclohexane protons adjacent to the carbonyl group (α-protons) |

| ~1.8-2.1 | Multiplet | 4H | Cyclohexane protons adjacent to the aromatic ring (β-protons) |

| ~2.9-3.1 | Multiplet | 1H | Cyclohexane proton at the point of substitution (benzylic proton) |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~210 | Carbonyl carbon (C=O) |

| ~158 | Aromatic carbon attached to the methoxy group |

| ~135 | Aromatic carbon attached to the cyclohexane ring |

| ~128 | Aromatic carbons ortho to the cyclohexanone group |

| ~114 | Aromatic carbons meta to the cyclohexanone group |

| ~55 | Methoxy carbon (-OCH₃) |

| ~45 | Cyclohexane carbon at the point of substitution |

| ~40 | Cyclohexane carbons adjacent to the carbonyl group |

| ~30 | Cyclohexane carbons adjacent to the aromatic ring |

2D NMR for Unambiguous Assignments

To definitively connect the proton and carbon signals and establish the bonding network, a suite of 2D NMR experiments is essential.

Caption: Key 2D NMR correlations for this compound.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see correlations between the ortho and meta aromatic protons, and between the alpha, beta, and benzylic protons on the cyclohexanone ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton. Key expected correlations include the methoxy protons to the aromatic carbon they are attached to, and the benzylic proton to the aromatic carbons and the beta-carbons of the cyclohexane ring.

X-Ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformation.

Experimental Protocol

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of this compound in an appropriate solvent system (e.g., dichloromethane/hexane).[5]

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Expected Structural Features

Based on data from similar structures like (4-ethylcyclohexyl)(4-methoxyphenyl)methanone, the cyclohexanone ring is expected to adopt a chair conformation to minimize steric strain.[5] The 4-methoxyphenyl substituent would likely occupy an equatorial position to avoid 1,3-diaxial interactions. X-ray data would provide precise measurements of bond lengths and angles, confirming the connectivity established by NMR and providing insight into any potential intermolecular interactions in the crystal lattice.

Conclusion

The structural elucidation of this compound is a systematic process that leverages the strengths of multiple analytical techniques. Mass spectrometry confirms the molecular weight and provides initial structural clues. Infrared spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments maps out the precise atomic connectivity and spatial relationships in solution. Finally, X-ray crystallography can provide the definitive solid-state structure. By integrating the data from each of these techniques, we can achieve an unambiguous and self-validated structural assignment, a critical step in the development of new chemical entities for research and therapeutic applications.

References

-

(4-Methoxyphenyl)(4-methylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online, E68(11), o2850. Available at: [Link]

-

(4-Ethylcyclohexyl)(4-methoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, E69(3), o348. Available at: [Link]

-

Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Molecules, 27(23), 8479. Available at: [Link]

-

Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances, 5(1), 456-463. Available at: [Link]

-

A Comprehensive Analysis of Cyclohexanone IR Spectrum. LinkedIn. Available at: [Link]

-

A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company. Available at: [Link]

-

2-(4-Methoxyphenyl)cyclohexanone. PubChem. Available at: [Link]

-

4-Methoxycyclohexanone. PubChem. Available at: [Link]

-

fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

-

Cyclohexanone. NIST WebBook. Available at: [Link]

-

IR Spectrum Of Cyclohexanone. Bartleby. Available at: [Link]

Sources

- 1. This compound | 5309-16-0 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 4. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 5. (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (a-Methoxyphenyl)cyclohexanone Derivatives and Analogs

Abstract

The (a-methoxyphenyl)cyclohexanone scaffold is a core structural motif found in a diverse range of biologically active compounds. As derivatives of the broader arylcyclohexylamine class, these molecules have garnered significant attention from the scientific community for their profound effects on the central nervous system, primarily as antagonists of the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the fundamental chemistry, synthesis strategies, physicochemical characterization, pharmacology, and structure-activity relationships of these compounds. By synthesizing field-proven insights with established scientific literature, this document aims to serve as a vital resource for professionals engaged in the exploration and application of (a-methoxyphenyl)cyclohexanone derivatives.

Introduction: The Significance of the Arylcyclohexylamine Scaffold

Arylcyclohexylamines are a class of chemical compounds characterized by a cyclohexylamine structure with an attached aryl group. This arrangement allows for a wide array of pharmacological activities, dictated by the specific substitutions on both the aryl and cyclohexyl rings as well as the amine group.[1] The versatility of this scaffold is remarkable; depending on the specific molecular modifications, derivatives can act as potent NMDA receptor antagonists, dopamine reuptake inhibitors, or μ-opioid receptor agonists.[1]

Among this broad class, derivatives featuring a methoxy-substituted phenyl ring and a ketone on the cyclohexyl ring—specifically (a-methoxyphenyl)cyclohexanone derivatives—have become a focal point of research. A prominent example is Methoxetamine (MXE), an analog of ketamine, which was designed to have antidepressant effects.[2] These compounds are of high interest due to their dissociative anesthetic properties and potential therapeutic applications, stemming from their primary mechanism of action as NMDA receptor antagonists.[2][3] This guide will explore the technical nuances of this specific subfamily, providing a foundational understanding for their synthesis, analysis, and biological evaluation.

Core Chemical Structure and Nomenclature

The foundational molecule of this class is a cyclohexanone ring bonded to a phenyl ring, which is substituted with a methoxy (-OCH₃) group. The amine group is typically secondary (e.g., ethylamino) and is attached to the same carbon on the cyclohexyl ring as the phenyl group.

Structural Breakdown

The core structure can be deconstructed into three key components:

-

Cyclohexanone Ring: A six-membered aliphatic ring containing a ketone functional group. The presence and position of this ketone are critical for the pharmacological profile.

-

Methoxyphenyl Group: A phenyl ring with a methoxy group substituent. The position of the methoxy group (ortho-, meta-, or para-) significantly influences the compound's affinity for its biological targets. For instance, methoxetamine features a meta-methoxy group.[4]

-

Amino Group: An N-alkyl or N-cycloalkyl group. The nature of the substituent on the nitrogen atom can modulate potency and efficacy.[5]

Below is a diagram illustrating the core chemical scaffold.

Caption: Core structure of an (a-methoxyphenyl)cyclohexanone derivative.

Synthesis Strategies

The synthesis of (a-methoxyphenyl)cyclohexanone derivatives often follows multi-step pathways starting from commercially available materials. A common and illustrative example is the synthesis of methoxetamine, which provides a robust template for creating various analogs.

General Synthetic Workflow

A frequently employed synthetic route involves a Grignard reaction followed by bromination and subsequent cyclization.[4] This approach offers good yields and allows for modular variation of the substituents.[6]

Workflow Diagram:

Caption: General synthetic workflow for Methoxetamine.

Detailed Experimental Protocol (Exemplary)

The following protocol is a generalized representation based on published syntheses.[4][7] Causality: The choice of a Grignard reaction in Step 1 is crucial for efficiently forming the carbon-carbon bond between the aryl and cycloalkyl precursors. The subsequent α-bromination (Step 2) is a key step that activates the position adjacent to the ketone, making it susceptible to nucleophilic attack by the amine in Step 3. The final thermal rearrangement is the ring-expansion step that forms the desired cyclohexanone structure.

Step 1: Synthesis of 3-Methoxyphenyl Cyclopentyl Ketone

-

To a solution of 3-methoxybenzonitrile in an anhydrous ether solvent (e.g., THF), add a solution of cyclopentylmagnesium bromide (Grignard reagent) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ketone via vacuum distillation or column chromatography. Validation: The identity and purity of the ketone intermediate should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS before proceeding.

Step 2: α-Bromination

-

Dissolve the ketone from Step 1 in a suitable solvent like glacial acetic acid.

-

Add bromine (Br₂) dropwise while stirring. The reaction progress can be monitored by the disappearance of the bromine color.

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent.

-

Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, then with brine. Dry and concentrate to yield the α-bromo ketone. Validation: Mass spectrometry is essential here to confirm the addition of a single bromine atom.

Step 3 & 4: Schiff Base Formation and Rearrangement

-

Dissolve the α-bromo ketone in a solvent such as toluene.

-

Add an excess of ethylamine (as a solution in a compatible solvent).

-

Heat the mixture to reflux. This condition facilitates both the formation of the Schiff base intermediate and its subsequent thermal rearrangement to the final (a-methoxyphenyl)cyclohexanone product.[4]

-

After cooling, wash the reaction mixture with dilute acid and then with water.

-

The final product can be isolated as a hydrochloride salt by bubbling HCl gas through a solution of the free base in an appropriate solvent. Validation: Final product identity and purity must be rigorously confirmed using a suite of analytical techniques, including NMR, GC-MS, and FTIR. Chiral separation may be necessary if stereoisomers are expected.[6][7]

Physicochemical Properties and Characterization

The accurate identification and characterization of (a-methoxyphenyl)cyclohexanone derivatives are paramount for both research and forensic applications. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Mass Spectrometry (MS): GC-MS is a cornerstone for identification. The fragmentation patterns are often characteristic. For methoxetamine, key fragments result from alpha cleavage at the amine nitrogen.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural elucidation. The aromatic proton signals will show a splitting pattern indicative of the substitution on the phenyl ring (e.g., a 1,3-disubstituted pattern for MXE).[4]

-

Infrared (IR) Spectroscopy: FTIR is useful for identifying key functional groups, particularly the strong absorbance of the ketone (C=O) stretch (typically ~1710-1725 cm⁻¹) and C-O stretching from the methoxy group.

Chromatographic Separation

-

Gas Chromatography (GC): Provides excellent separation of volatile derivatives and is often coupled with MS for identification.

-

High-Performance Liquid Chromatography (HPLC): Useful for the analysis of less volatile or thermally labile analogs and for preparative purification.[8]

-

Chiral Capillary Electrophoresis: This technique is essential for separating enantiomers, which is critical as stereoisomers can have vastly different pharmacological activities.[3][6]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Fragments (m/z) | Characteristic ¹H NMR Signals (ppm) |

| Methoxetamine | C₁₅H₂₁NO₂ | 247.33 | 219, 204, 190 | ~7.29 (t), ~6.82 (d), ~3.8 (s, -OCH₃) |

| Ketamine | C₁₃H₁₆ClNO | 237.73 | 209, 194, 180 | Aromatic protons, ~2.4 (s, -NCH₃) |

| 3-MeO-PCP | C₁₉H₂₉NO | 287.44 | Varies | Aromatic protons, Piperidine signals |

Table 1: Comparative analytical data for Methoxetamine and related compounds. Data synthesized from multiple sources.[4][9]

Pharmacology and Mechanism of Action

The primary pharmacological target for most (a-methoxyphenyl)cyclohexanone derivatives is the NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system.[2][3]

NMDA Receptor Antagonism

These compounds act as non-competitive antagonists, binding to a site within the NMDA receptor's ion channel, often referred to as the PCP or dizocilpine (MK-801) site.[3][10] By blocking this channel, they prevent the influx of Ca²⁺ ions that normally occurs when the receptor is activated by glutamate and a co-agonist (glycine or D-serine).[11][12]

This blockade of glutamatergic neurotransmission is responsible for the characteristic dissociative, anesthetic, and, in some cases, antidepressant effects.[2][13] However, high-affinity channel blockers can also produce undesirable psychotomimetic side effects, which limits their clinical utility.[10][14]

Caption: Mechanism of non-competitive NMDA receptor antagonism.

Other Receptor Interactions

While NMDA receptor antagonism is the primary mechanism, some derivatives exhibit affinity for other targets. Methoxetamine, for example, also acts as a serotonin reuptake inhibitor, though with lower affinity than for the NMDA receptor.[2][15] Some analogs of the parent arylcyclohexylamine class also show activity at dopamine transporters and sigma receptors, which can contribute to their overall pharmacological profile.[1][9] These secondary actions can modulate the primary dissociative effects and may contribute to other properties, such as potential antidepressant activity.[2][16]

Structure-Activity Relationships (SAR)

The potency and pharmacological profile of (a-methoxyphenyl)cyclohexanone derivatives are highly sensitive to their chemical structure. Understanding these relationships is key to designing new analogs with desired properties.

-

Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring are critical. A methoxy group at the 3-position (meta), as in methoxetamine, is associated with high affinity for the NMDA receptor.[9] Moving this group to other positions or replacing it can alter potency.

-

N-Substituent: The group attached to the amine influences potency. N-alkyl substitutions like N-ethyl (as in methoxetamine) compared to N-methyl (as in ketamine) can affect binding affinity and duration of action. Generally, small N-alkyl groups are tolerated, while larger groups may decrease potency.[5]

-

Cyclohexyl Ring Modifications: Hydroxylation of the cyclohexyl ring tends to decrease both potency and efficacy.[5] The presence of the ketone is also a key differentiator from non-ketone containing analogs like PCP.

Analytical and Forensic Considerations

The rise of these compounds as designer drugs necessitates robust analytical methods for their detection in both seized materials and biological samples.[8][17][18]

-

Screening: Immunoassays can be used for initial screening, but they often lack specificity and may cross-react with other arylcyclohexylamines.

-

Confirmation: Confirmatory analysis overwhelmingly relies on mass spectrometry, typically GC-MS or LC-MS/MS.[19][20] These methods provide the high degree of certainty required in forensic and clinical toxicology.

-

Metabolite Identification: A crucial aspect of forensic analysis is the identification of metabolites, as the parent compound may be rapidly metabolized. Common metabolic pathways include N-dealkylation, O-demethylation, and hydroxylation of the cyclohexyl ring.[6][20] The synthesis of authentic metabolite standards is essential for accurate quantification and confirmation.[6][7]

Future Directions and Research Opportunities

The study of (a-methoxyphenyl)cyclohexanone derivatives continues to be a dynamic field. Key areas for future research include:

-

Therapeutic Potential: Further exploration of these compounds as rapid-acting antidepressants, building on the research into ketamine and esketamine. The goal is to develop analogs with a better side-effect profile, separating the therapeutic effects from the dissociative and psychotomimetic effects.[2]

-

Neurotoxicity: Long-term effects and potential neurotoxicity of chronic use remain poorly understood. More research is needed to assess the risks associated with these compounds.

-

Novel Analogs: The design and synthesis of novel analogs with fine-tuned pharmacology—for example, targeting specific NMDA receptor subunits or combining NMDA antagonism with activity at other receptors—could lead to new therapeutic agents for a range of neurological and psychiatric disorders.[11][14]

References

- Herndon, J.L., et al. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. The Journal of Pharmacology and Experimental Therapeutics, 247(3), 1086–1092.

-

Wikipedia. (n.d.). Methoxetamine. Retrieved from [Link]

-

Iqbal, M., & Monaghan, D. T. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. Retrieved from [Link]

-

Kvist, T., et al. (2020). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience. Retrieved from [Link]

-

De-Giorgio, F., et al. (2021). New insights into methoxetamine mechanisms of action: focus on serotonergic 5HT-2 receptors in pharmacological and behavioral effects in the rat. UniCA IRIS. Retrieved from [Link]

-

Fattore, L. (n.d.). New insights into methoxetamine mechanisms of action: focus on serotonergic 5HT-2receptors in pharmacological and behavioral effects in the rat. DSB-CNR. Retrieved from [Link]

-

Hope Harbor Wellness. (2025). What is MXE? Understanding Methoxetamine Abuse. Retrieved from [Link]

-

Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

-

De-Giorgio, F., et al. (2021). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. PubMed. Retrieved from [Link]

-

Lipton, S. A. (2004). NMDA receptor antagonists. A new therapeutic approach for Alzheimer's disease. PubMed. Retrieved from [Link]

-

Monaghan, D. T., & Jane, D. E. (2009). Pharmacology of NMDA Receptors. ResearchGate. Retrieved from [Link]

-